4-Cyclopropyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Description

4-Cyclopropyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a pyridine derivative characterized by a bicyclic framework with a cyclopropyl substituent at position 4 and a methyl group at position 6. Though specific data on this compound are absent in the provided evidence, its structural features suggest applications in pharmaceutical or agrochemical research, where cyclopropyl groups are often leveraged for their conformational rigidity and metabolic stability.

Properties

IUPAC Name |

4-cyclopropyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-4-8(7-2-3-7)9(5-11)10(13)12-6/h4,7H,2-3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYDGUICOMJCLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C#N)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors. One common method involves the cyclization of a suitable pyridine derivative under specific reaction conditions, such as the use of strong bases or acids to facilitate the formation of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of 4-Cyclopropyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 4-Cyclopropyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities. It may be used in studies related to enzyme inhibition, receptor binding, and other biological processes.

Medicine: The compound has potential applications in medicinal chemistry, where it could be used as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism by which 4-Cyclopropyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related pyridinecarbonitriles, such as 1-Butyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 39108-47-9) and 4-Methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS 21642-98-8), based on substituent variations and available safety data.

Key Observations

4-Methoxy: The electron-donating methoxy group may alter electronic properties of the pyridine ring, influencing reactivity in synthetic pathways .

Molecular Weight and Solubility: The butyl derivative (206.24 g/mol) has the highest molecular weight, likely reducing solubility in polar solvents compared to the cyclopropyl analog (~161.18 g/mol).

Safety and Handling: The butyl compound mandates strict PPE (gloves, eye protection) and is restricted to laboratory use . The methoxy analog is explicitly labeled as toxic (Category III), necessitating stringent handling protocols .

Biological Activity

4-Cyclopropyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

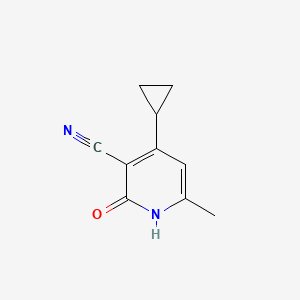

Chemical Structure

The compound can be represented by the following structure:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting it could be a candidate for developing new antibiotics .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This effect is mediated through the suppression of nuclear factor kappa B (NF-kB) signaling pathways, which are critical in inflammatory responses .

Anticancer Properties

Preliminary investigations into the anticancer activity of this compound reveal its potential to induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators .

Case Studies

- Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, researchers tested several derivatives of pyridine compounds, including this compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and E. coli, demonstrating its potential as an antibiotic .

- Inflammation Model : An animal model assessing the anti-inflammatory effects showed that treatment with this compound significantly reduced paw edema in rats induced by carrageenan, highlighting its therapeutic potential in treating inflammatory diseases .

- Cancer Cell Study : A recent study on human breast cancer cell lines (MCF-7) revealed that this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The study concluded that further exploration into its mechanisms could lead to novel cancer therapies .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.